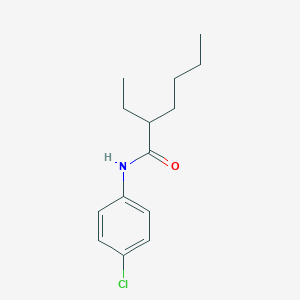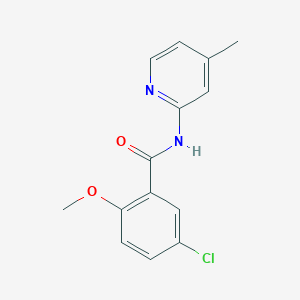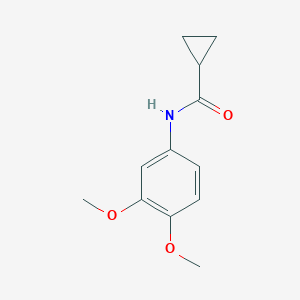
N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide, also known as DPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPC is a cyclopropane-containing compound that has been found to have a unique mechanism of action that can be useful in studying various biological processes.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide is not yet fully understood, but it is believed to act on the GABA-A receptor. N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide has been found to enhance the binding of GABA to the receptor, resulting in an increase in GABAergic neurotransmission. This increase in neurotransmission is thought to be responsible for the anxiolytic, sedative, and anticonvulsant effects of N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide has been found to have a variety of biochemical and physiological effects. In addition to its anxiolytic, sedative, and anticonvulsant properties, N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide has also been found to have muscle relaxant effects. N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide has been shown to decrease muscle tone in animal models, making it a potential treatment for muscle spasticity. N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide has also been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide in lab experiments is its unique mechanism of action. N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide acts on the GABA-A receptor in a different way than other compounds, making it a useful tool for studying GABAergic neurotransmission. However, one limitation of using N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide is its limited solubility. N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide is not very soluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many potential future directions for research involving N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide. One area of research could be the development of new compounds based on the structure of N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide that have improved solubility and potency. Another area of research could be the study of the long-term effects of N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide on the central nervous system. Additionally, N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide could be studied in combination with other compounds to determine if it has synergistic effects. Overall, the unique mechanism of action of N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide makes it a promising compound for further research in the field of neuroscience.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopropanecarbonyl chloride in the presence of a base catalyst. This reaction results in the formation of N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide, which can be purified using standard laboratory techniques.
科学的研究の応用
N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide has been found to have potential applications in various scientific research fields. One of the most significant applications of N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide is in the study of the central nervous system. N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide has been shown to have anxiolytic and sedative effects, making it a useful tool in the study of anxiety and sleep disorders. N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide has also been found to have anticonvulsant properties, which can be useful in the study of epilepsy.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-5-9(7-11(10)16-2)13-12(14)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
NRCCYMPXTKCJAY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC2)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



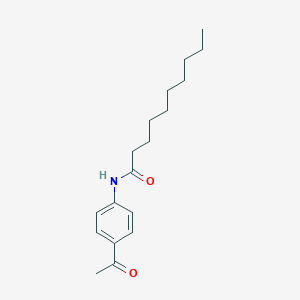
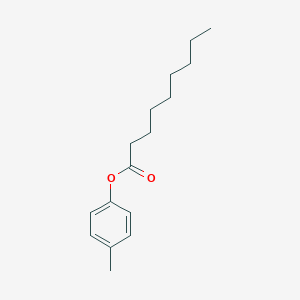
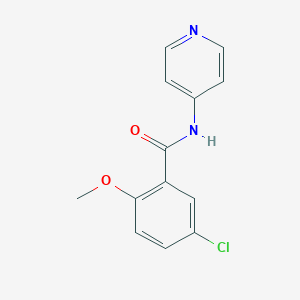
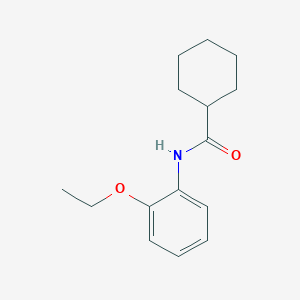
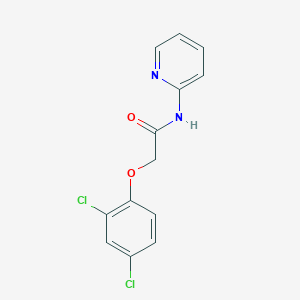
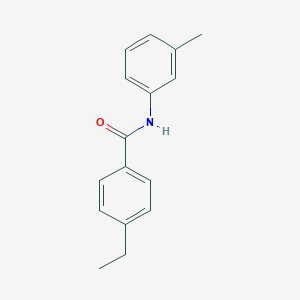
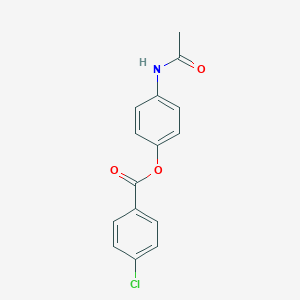
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)

